molecular formula C12H9NO3 B8688119 4-(4-oxo-4H-pyridin-1-yl)benzoic acid

4-(4-oxo-4H-pyridin-1-yl)benzoic acid

Cat. No. B8688119
M. Wt: 215.20 g/mol
InChI Key: DMFCDYFZHCVIFY-UHFFFAOYSA-N
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Patent
US05783114

Procedure details

A mixture of 4-(4-oxo-4H-pyridin-1-yl)benzoic acid ethyl ester (10.0 gm, 41.1 mmol), potassium hydroxide (6.92 g, 123 mmol) and methanol (250 ml) was stirred overnight at room temperature. The mixture was acidified by dropwise addition of concentrated hydrochloric acid and the precipitate was collected by suction filtration to give the product as a white powder (9.08 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH:16]=[CH:15][C:14](=[O:17])[CH:13]=[CH:12]2)=[CH:7][CH:6]=1)C.[OH-].[K+].Cl>CO>[O:17]=[C:14]1[CH:13]=[CH:12][N:11]([C:8]2[CH:9]=[CH:10][C:5]([C:4]([OH:18])=[O:3])=[CH:6][CH:7]=2)[CH:16]=[CH:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)N1C=CC(C=C1)=O)=O
Name
Quantity
6.92 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was collected by suction filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1C=CN(C=C1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.08 g
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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